BN-82685
Description
The Critical Role of Cell Division Cycle 25 (CDC25) Phosphatases in Eukaryotic Cell Cycle Progression
Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the eukaryotic cell cycle. These enzymes act by removing inhibitory phosphate (B84403) residues from cyclin-dependent kinases (CDKs), thereby activating them and promoting progression through different cell cycle phases frontiersin.orgnih.govwikipedia.org. In humans, there are three main isoforms: CDC25A, CDC25B, and CDC25C nih.govmdpi.com.
CDC25A is primarily involved in the G1/S transition, activating CDK2 complexes, but also plays a role in the G2/M transition by activating CDK1 complexes nih.govmdpi.comufmg.br. CDC25B and CDC25C are predominantly required for entry into mitosis, regulating the G2/M transition nih.govmdpi.comufmg.br. CDC25B is thought to initiate CDK1 activation at the centrosome, contributing to mitotic spindle assembly ufmg.brmdpi.com. The activity and expression of CDC25 phosphatases are tightly controlled through various mechanisms, including phosphorylation-dephosphorylation cycles, interactions with regulatory proteins, intracellular localization, and cell-cycle-controlled degradation ufmg.br.
Dysregulation and overexpression of CDC25 phosphatases are frequently observed in various malignancies, classifying them as proto-oncogenes frontiersin.orgnih.govwikipedia.orgmdpi.comresearchgate.net. This overexpression can enhance cell proliferation and contribute to resistance to certain therapies mdpi.comresearchgate.net. Consequently, inhibiting CDC25 phosphatases has emerged as a promising strategy for cancer treatment frontiersin.orgmdpi.commdpi.com.
Pre-mRNA Splicing as a Determinant of Gene Expression and Therapeutic Vulnerability in Cancer
Pre-mRNA splicing is a fundamental process in gene expression where introns are removed from precursor mRNA, and exons are ligated to form mature mRNA molecules mdpi.comnih.govlongdom.org. This process is carried out by a large ribonucleoprotein complex called the spliceosome mdpi.comnih.govencyclopedia.pub. Alternative splicing, the differential inclusion or exclusion of exons, allows a single gene to produce multiple protein isoforms with diverse functions, significantly contributing to proteomic diversity mdpi.comaacrjournals.orgnih.govmdpi.complos.org.
In cancer, alternative splicing is frequently dysregulated, leading to the production of aberrant protein isoforms that can promote tumor initiation, progression, and resistance to treatment mdpi.comnih.govencyclopedia.pubaacrjournals.orgnih.govfrontiersin.orgresearchgate.net. This dysregulation can result from mutations or altered expression levels of splicing factors and components of the spliceosome mdpi.comencyclopedia.pubaacrjournals.orgfrontiersin.org. The altered splicing landscape in tumors can contribute to various cancer hallmarks, including uncontrolled growth, evasion of apoptosis, and increased invasiveness encyclopedia.pub. The critical role of aberrant splicing in cancer highlights the potential of targeting the splicing machinery as a therapeutic approach nih.govaacrjournals.orgnih.gov.
Overview of Multi-Targeting Approaches in Cancer Therapeutics and the Research Context of BN-82685
Traditional cancer therapies often follow a "one molecule - one target" principle frontiersin.org. However, the complex and multifactorial nature of cancer, involving multiple aberrant pathways and the development of drug resistance, has driven the development of multi-targeting approaches frontiersin.orgecancer.orgadvancementsinoncology.comresearchgate.net. Multi-target-directed ligands (MTDLs) are designed to simultaneously interact with multiple key pathways, potentially enhancing therapeutic efficacy and mitigating the development of resistance frontiersin.orgresearchgate.net.
This compound is a compound that has been investigated in the context of cancer research, demonstrating inhibitory effects on both CDC25 phosphatases and mRNA splicing nih.govresearchgate.netmedchemexpress.comnih.govaacrjournals.org. This dual-targeting capability positions this compound as a compound of interest within the framework of multi-targeting strategies for cancer therapy. Its activity against key regulators of both cell cycle progression and gene expression highlights its potential to simultaneously disrupt multiple essential processes in cancer cells.
Structure
2D Structure
3D Structure
Properties
CAS No. |
477603-18-2 |
|---|---|
Molecular Formula |
C12H15N3O2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C12H15N3O2S/c1-7-14-10-11(17)8(13-4-5-15(2)3)6-9(16)12(10)18-7/h6,13H,4-5H2,1-3H3 |
InChI Key |
MTUYOFGUEXWKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BN 82685 BN-82685 BN82685 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Bn 82685: Comprehensive Dissection of Target Engagement
Inhibition of Cell Division Cycle 25 (CDC25) Phosphatase Activity
BN-82685 functions by inhibiting the enzymatic activity of the CDC25 family of phosphatases. This inhibition is a key aspect of its mechanism of action, ultimately impacting cell cycle progression. aacrjournals.org
Quantitative Assessment of Recombinant CDC25A, CDC25B, and CDC25C Isoform Inhibition
Studies have quantitatively assessed the inhibitory effect of this compound on recombinant human CDC25A, CDC25B, and CDC25C isoforms in vitro. aacrjournals.orgmdpi.com
This compound has been shown to inhibit the phosphatase activity of purified recombinant CDC25 isoforms in a concentration-dependent manner. The inhibitory concentrations at which this compound reduces the enzyme activity by 50% (IC50 values) have been determined. Both the hydrochloride and benzoate (B1203000) salt forms of this compound exhibit comparable inhibitory effects across the CDC25 family members. aacrjournals.org
Based on biochemical assays, this compound inhibits all three mammalian CDC25 phosphatases in the high nanomolar (nM) range. Reported IC50 values for this compound are 250 nM for CDC25A, 250 nM for CDC25B, and 170 nM for CDC25C. mdpi.comresearchgate.net Another source reports IC50 values of 250 µM for CDC25A and CDC25B, and 170 µM for CDC25C. mdpi.com Note: There appears to be a discrepancy in the reported IC50 units (nM vs µM) across sources. The nM range is also mentioned mdpi.comresearchgate.net.
Here is a summary of the reported IC50 values:
| CDC25 Isoform | Reported IC50 (nM) mdpi.comresearchgate.net | Reported IC50 (µM) mdpi.com |
| CDC25A | 250 | 250 |
| CDC25B | 250 | 250 |
| CDC25C | 170 | 170 |
The inhibitory effect of this compound on purified CDC25 enzymes in vitro has been investigated for its reversibility. Studies indicate that the inhibition is irreversible. aacrjournals.orgcapes.gov.brdntb.gov.ua This irreversible binding suggests a stable interaction between this compound and the CDC25 enzyme, contributing to a sustained inhibitory effect. aacrjournals.org
Downstream Effects on Cyclin-Dependent Kinase 1 (CDK1) Phosphorylation Status
Inhibition of CDC25 phosphatases by this compound leads to downstream effects on the phosphorylation status of their substrates, particularly Cyclin-Dependent Kinase 1 (CDK1). aacrjournals.orgdntb.gov.ua CDC25 phosphatases are responsible for dephosphorylating CDK1 on specific residues, which is necessary for its activation and subsequent entry into mitosis. ufmg.brcapes.gov.br
A key regulatory phosphorylation site on CDK1 is Tyrosine 15. Phosphorylation at this residue, along with Threonine 14, keeps CDK1 inactive. ufmg.br CDC25 phosphatases, particularly CDC25B and CDC25C, dephosphorylate CDK1 at Tyrosine 15 (and Threonine 14) to promote mitotic entry. ufmg.br
Treatment with this compound results in an increase in the phosphorylation of CDK1 on Tyrosine 15. aacrjournals.orgdntb.gov.uaresearchgate.net This accumulation of phosphorylated, inactive CDK1 is a direct consequence of CDC25 inhibition by this compound, preventing the activation of CDK1 and thus impeding cell cycle progression into mitosis. aacrjournals.orgresearchgate.net The increase in CDK1 Tyrosine 15 phosphorylation has been observed in parallel with the inhibition of entry into mitosis. aacrjournals.orgresearchgate.net
Restoration of Cell Cycle Control by Reverting CDC25B-Mediated Mitotic Induction
CDC25B is considered to play a significant role in triggering mitosis by dephosphorylating and activating the CDK1/cyclin B complex. mdpi.comufmg.br Overexpression of CDC25B can lead to premature mitotic entry. aacrjournals.orgaacrjournals.org
This compound has been shown to counteract the mitosis-inducing effect of CDC25B overexpression. aacrjournals.orgcapes.gov.br In experiments involving the overexpression of CDC25B, treatment with this compound is able to revert this effect, preventing the unscheduled entry into mitosis. aacrjournals.orgaacrjournals.org This finding further supports that CDC25, particularly CDC25B in the context of mitotic induction, is a primary target of this compound and that its inhibition by this compound helps restore proper cell cycle control. aacrjournals.orgaacrjournals.org The ability of cells to exit a G2-M checkpoint arrest induced by DNA damage, which is dependent on CDC25B expression, is inhibited by this compound in a concentration-dependent manner. aacrjournals.org
Specificity Validation of CDC25 Inhibition
This compound has been identified as a quinone-based inhibitor of CDC25 phosphatases. Studies have been conducted to validate the specificity of this inhibition and understand its scope.
Utilization of CDC25-Independent Fission Yeast Models for Target Validation
To validate the specificity of this compound for CDC25 phosphatases, a yeast-based assay employing fission yeast strains has been utilized. This assay involves genetically engineered strains that can proliferate independently of endogenous CDC25 phosphatase activity due to a mutation in cdc2 (cdc2-3w) that renders it insensitive to regulation by phosphorylation/dephosphorylation. aacrjournals.orgresearchgate.netnih.gov The lack of a growth inhibitory effect of this compound in this CDC25-independent fission yeast model provides evidence for the specificity of the compound towards CDC25 phosphatases. aacrjournals.orgresearchgate.netnih.gov
Comparative Analysis of Inhibition Against Other Phosphatases (e.g., VHR, PTP1B)
Research indicates that this compound inhibits all three mammalian CDC25 phosphatases (CDC25A, CDC25B, and CDC25C) in the high nanomolar range in biochemical assays. researchgate.netnih.govnih.gov
While the provided search results confirm this compound's activity against CDC25 phosphatases and mention other phosphatases like VHR and PTP1B in the context of phosphatase families and inhibitors, specific comparative inhibition data (e.g., IC50 values of this compound against VHR and PTP1B) were not explicitly found within the search snippets. However, the literature generally categorizes CDC25s as dual-specificity phosphatases (DSPs), distinct from protein tyrosine phosphatases (PTPs) like PTP1B, and VHR is also a DSP. tocris.comwikigenes.org The development of IRC-083864, a more potent CDC25 inhibitor derived from this compound, is noted to have high selectivity over other phosphatases, suggesting that the parent compound, this compound, also possesses some degree of selectivity beyond the CDC25 family, although specific comparative data were not retrieved. nih.gov
Available data on this compound's inhibition of CDC25 isoforms is presented below:
| Phosphatase | IC50 (nM) |
| CDC25A | 250 researchgate.netnih.gov |
| CDC25B | 250 researchgate.netnih.gov |
| CDC25C | 170 researchgate.netnih.gov |
Modulation of Pre-mRNA Splicing Catalysis
Beyond its effects on CDC25 phosphatases, this compound has also been shown to modulate pre-mRNA splicing catalysis. researchgate.netnih.govnih.govupenn.edu
Characterization of In Vitro Splicing Reaction Inhibition
This compound has been characterized as a potent inhibitor of mRNA splicing in vitro. researchgate.netnih.gov
A high-throughput, splicing-dependent exon junction complex immunoprecipitation (EJIPT) assay has been developed and utilized to quantitate spliced mRNAs in cell extracts. nih.govnih.govupenn.eduresearchgate.net This assay measures the formation of the exon junction complex (EJC), a molecular signature left on mRNAs after splicing. nih.govnih.govupenn.eduresearchgate.net Using the EJIPT assay, this compound was shown to inhibit the splicing of various pre-mRNA substrates, including Ad2, CDC14-15, and IgM C3-C4, by approximately 50% at a concentration of 10 µM. nih.govupenn.edu
Data from in vitro splicing inhibition assays using EJIPT:
| Pre-mRNA Substrate | This compound Concentration (µM) | Splicing Inhibition (%) |
| Ad2 | 10 | ~50 nih.govupenn.edu |
| CDC14-15 | 10 | ~50 nih.govupenn.edu |
| IgM C3-C4 | 10 | ~50 nih.govupenn.edu |
Studies have identified that this compound inhibits the mRNA splicing reaction at a specific step: the second transesterification reaction. researchgate.netnih.govnih.govupenn.edumdpi.comresearchgate.net This inhibition prevents the release of the intron lariat (B8276320) and the ligation of exons. researchgate.netnih.govupenn.edumdpi.com Analysis of splicing intermediates in the presence of this compound revealed the accumulation of lariat-exon 2 and exon 1 intermediates, with a decrease in the intron lariat and debranched lariat products. nih.govupenn.edu This pattern is particularly evident for Ad2 and CDC14-15 pre-mRNAs and indicates a block after the first catalytic step. nih.govupenn.edu Further analysis, including native gel electrophoresis and biochemical characterization of splicing complexes, supports that this compound stalls the spliceosome at a post-activation state, specifically during the progression of complex C, which is involved in the second transesterification step. nih.govupenn.eduresearchgate.net
Analysis of Spliceosome Complex Stalling and Progression
Research indicates that this compound interferes with the dynamic rearrangements and catalytic activity of the spliceosome, resulting in the accumulation of stalled complexes. nih.govctdbase.org This stalling occurs after the initial steps of spliceosome assembly and activation have taken place.
Characterization of Stalled Spliceosomes in a Post-Activation State
Studies have shown that this compound causes spliceosomes to stall in a post-activation state. nih.govdrugfuture.com This is evidenced by the composition of the stalled complexes, which are found to contain only the U2, U5, and U6 small nuclear RNAs (snRNAs), while U1 and U4 snRNAs are absent. drugfuture.com The presence of U2, U5, and U6 snRNAs and the absence of U1 and U4 are characteristic of spliceosomes that have progressed past the initial assembly (Complex A and B) and activation (Complex B*) stages, entering the catalytic cycle (Complex C). nih.govdrugfuture.com The stalled complexes are described as being arrested at a point that blocks their progression through Complex C. nih.gov
Investigation of Impaired Spliceosome Structural Rearrangements
This compound has been shown to inhibit the elaborate structural rearrangements within the activated spliceosome that are essential for the second catalytic step of splicing. ctdbase.org Analysis of the protein components associated with this compound-stalled spliceosomes revealed a non-uniform disruption in the association of individual protein components. nih.gov This suggests that this compound interferes with specific, rather than global, structural changes required for the spliceosome to proceed through the second trans-esterification reaction. nih.gov While some core components, such as those in the stable core of U5 snRNP (PRP8, Brr2, and U5-116K) and the Sm proteins, remain largely unaffected, decreases were observed in proteins associated with the PRP19/CDC5L complex and other factors like PRP2 and PRP43, which are involved in catalytic activation and spliceosome disassembly, respectively. nih.gov
Detection and Quantification of Accumulated Splicing Intermediates (e.g., Lariat-Exon 2, Exon 1)
A hallmark of this compound's activity is the significant accumulation of specific splicing intermediates. nih.govctdbase.orgontosight.aiidrblab.net Notably, the compound causes the accumulation of lariat-exon 2 and exon 1 intermediates. nih.govctdbase.orgontosight.ai Quantitative analysis has demonstrated that this accumulation is substantial, with a pronounced increase (approximately 250% to 350%) in the levels of lariat-exon 2 and exon 1 compared to control conditions. nih.govontosight.ai This contrasts with a more modest accumulation of pre-mRNA (approximately 120% to 150%), indicating that this compound primarily acts after the first catalytic step but before the completion of the second step. nih.govontosight.ai
Accumulation of Splicing Intermediates in the Presence of this compound
| Splicing Intermediate | Relative Accumulation (% of Control) |
| Pre-mRNA | 120 - 150 |
| Lariat-Exon 2 and Exon 1 | 250 - 350 |
Data derived from in vitro splicing assays at concentrations near the IC50 of this compound. nih.govontosight.ai
Evaluation of this compound Selectivity within the Splicing Pathway (e.g., negligible effect on snRNP assembly)
Studies investigating the effects of this compound on different aspects of the splicing pathway have indicated a degree of selectivity for late-stage catalytic steps. Analysis of stalled spliceosomes showed that components of the stable core of U5 snRNP and the Sm proteins were largely unaffected by this compound treatment. nih.gov Sm proteins are core components of most spliceosomal snRNPs (U1, U2, U4, and U5) and their assembly onto snRNAs is a crucial step in snRNP biogenesis. nih.gov The observation that Sm protein levels in stalled complexes are largely unchanged suggests that this compound does not significantly interfere with the fundamental process of snRNP assembly or the stable association of core snRNP components within the spliceosome prior to the catalytic steps. nih.gov This indicates that the inhibitory effect of this compound is directed towards the catalytic cycle and the associated structural rearrangements, rather than the initial assembly or maturation of snRNPs. nih.gov
In Vitro Antiproliferative Activity in Human Cancer Cell Lines
This compound has been evaluated across a diverse range of human tumor cell lines, consistently demonstrating potent growth-inhibitory effects.
Comprehensive Evaluation Across Diverse Human Tumor Cell Lines
The compound's antiproliferative activity has been documented in a variety of cancer cell lines, with IC50 values typically falling in the submicromolar to low micromolar range. nih.gov Notably, pancreatic (Mia PaCa-2), prostate (DU-145), and melanoma (A2058) cell lines have shown particular sensitivity to this compound. nih.gov While specific IC50 values for all cell lines are not uniformly reported in a single study, the available data underscores the broad-spectrum antiproliferative capacity of this compound.
Interactive Data Table: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Mia PaCa-2 | Pancreatic Carcinoma | 0.118 nih.gov |
| DU-145 | Prostate Carcinoma | 0.090 nih.gov |
| A2058 | Melanoma | 0.134 nih.gov |
| HeLa | Cervical Cancer | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| HL-60 | Promyelocytic Leukemia | Data not available |
Impact on Cell Cycle Progression and Distribution
A key mechanism of action for this compound is its significant interference with the cell cycle, leading to an arrest in the G2-M phase and subsequent disruption of mitosis.
This compound has been shown to induce a robust G2-M cell cycle arrest in cancer cells. pitt.edu This effect is attributed to its inhibitory action on CDC25 phosphatases, which are critical regulators of the G2-M transition. nih.govpitt.edu By inhibiting CDC25, this compound prevents the activation of cyclin-dependent kinases (CDKs) necessary for entry into mitosis.
The G2-M arrest induced by this compound directly leads to a delay in the entry of cancer cells into mitosis. nih.gov Treatment with this compound has been observed to alter microtubule spindle assembly in HeLa cells, a critical process for proper chromosome segregation during mitosis. pitt.edu This disruption of the mitotic machinery contributes to a decrease in the mitotic index, reflecting the compound's ability to halt cell division. Specifically, this compound has been shown to reverse the mitosis-inducing effect of CDC25B overexpression in HeLa cells. nih.gov
Activity in Cancer Cell Lines Exhibiting Resistance to Conventional Chemotherapeutic Agents
A significant finding in the preclinical evaluation of this compound is its ability to inhibit the growth of human tumor cell lines irrespective of their resistance to conventional chemotherapeutic agents. nih.gov This suggests that this compound may circumvent common mechanisms of drug resistance, making it a promising candidate for treating refractory cancers. Its mechanism of targeting CDC25 phosphatases is distinct from that of many standard chemotherapy drugs, which often target DNA synthesis or microtubule dynamics.
In Vivo Antitumor Efficacy in Murine Xenograft Models
The in vitro activity of this compound has been successfully translated into in vivo antitumor efficacy in murine xenograft models. In a study utilizing a human pancreatic tumor (Mia PaCa-2) xenograft model in athymic nude mice, orally administered this compound demonstrated significant inhibition of tumor growth. nih.gov This provides strong evidence for the compound's potential as a systemically available anticancer agent.
Interactive Data Table: In Vivo Antitumor Efficacy of this compound in Mia PaCa-2 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
|---|---|
| This compound | Significant inhibition observed nih.gov |
| Control | - |
Specific percentage of inhibition is not detailed in the provided source.
Inhibition of Human Tumor Xenograft Growth (e.g., Mia PaCa-2 pancreatic tumors)
The preclinical efficacy of this compound has been demonstrated through its ability to inhibit the growth of human tumor xenografts in animal models. researchgate.net A notable example is its effect on Mia PaCa-2 human pancreatic carcinoma cells. researchgate.netnih.govaccegen.comwikipedia.org In studies involving nude mice with established Mia PaCa-2 tumors, the administration of this compound resulted in a significant inhibition of tumor growth. researchgate.net
The Mia PaCa-2 cell line, derived from a human pancreatic tumor, is widely used in cancer research and is known to form tumors when implanted into immunodeficient mice, making it a suitable model for in vivo studies. accegen.comwikipedia.org Research shows that this compound, a quinone-based compound, was effective against these xenografted tumors. researchgate.net The compound was previously identified as an inhibitor of Cell Division Cycle 25 (CDC25) phosphatases, which are key regulators of the cell cycle and are considered potential targets for anticancer drugs. researchgate.net The in vivo antitumor activity of this compound was observed in mice bearing tumors from the subcutaneously injected Mia PaCa-2 cells. researchgate.net
Table 1: Effect of this compound on Mia PaCa-2 Tumor Xenograft Growth
| Model | Cell Line | Compound | Observed Effect | Reference |
|---|---|---|---|---|
| Nude Mouse Xenograft | Mia PaCa-2 (Human Pancreatic Carcinoma) | This compound | Inhibition of tumor growth | researchgate.net |
Assessment of Oral Bioavailability and In Vivo Activity in Preclinical Settings
A significant characteristic of this compound highlighted in preclinical studies is its oral bioavailability. researchgate.net This is a crucial property for the development of patient-friendly cancer therapies. Research has reported this compound as one of the few inhibitors of CDC25 phosphatases that can be administered orally while retaining its activity in vivo. researchgate.net
The in vivo efficacy was established in studies where the compound was administered orally to mice with xenografted tumors. researchgate.net The ability of this compound to inhibit tumor growth following oral administration confirms that the compound is absorbed, distributed to the tumor site, and maintains its biological activity in a complex physiological environment. researchgate.net This demonstrates its potential as an orally active anticancer agent, a feature not commonly found in this class of inhibitors. researchgate.net
Correlation of In Vitro Cellular Responses with In Vivo Tumor Growth Inhibition
Preclinical data for this compound shows a strong correlation between its activity in laboratory cell cultures (in vitro) and its effectiveness in animal models (in vivo). researchgate.net The compound was tested against a panel of cancer cell lines and was found to be broadly effective, with sensitivity observed in the micromolar range. researchgate.net
Specifically, the Mia PaCa-2 pancreatic cancer cell line was identified as one of the most sensitive to this compound treatment in vitro. researchgate.net The observed in vivo inhibition of Mia PaCa-2 tumor xenografts directly corresponds with this in vitro sensitivity. researchgate.net This suggests that the antiproliferative effects seen at the cellular level translate effectively to the inhibition of tumor growth in a living organism. researchgate.net The consistency between the in vitro and in vivo results strengthens the case for the compound's mechanism of action, likely through the inhibition of CDC25 phosphatases, leading to the disruption of the cell cycle and subsequent reduction in tumor proliferation. researchgate.net
Table 2: In Vitro Sensitivity of Selected Cancer Cell Lines to this compound
| Cell Line | Cancer Type | IC₅₀ (µmol/L) | Reference |
|---|---|---|---|
| DU-145 | Prostate | 90 | researchgate.net |
| Mia PaCa-2 | Pancreatic | 118 | researchgate.net |
| A2058 | Melanoma | 134 | researchgate.net |
Conclusion
BN-82685 is a chemical compound that has demonstrated inhibitory activity against both CDC25 phosphatases and the mRNA splicing machinery. Its ability to target these two fundamental processes involved in cell cycle regulation and gene expression makes it a compelling subject of research in the field of cancer therapeutics. Preclinical studies have shown that this compound can inhibit tumor growth in vivo, supporting its potential as an anti-cancer agent. The multi-targeting nature of this compound represents a promising approach to addressing the complexities of cancer and overcoming treatment resistance. Further research is warranted to fully elucidate the therapeutic potential of this compound and its role in future cancer treatment strategies.
Cellular Pathway Perturbations and Molecular Consequences of Bn 82685 Exposure
Regulation of Cell Cycle Checkpoint Engagement and Bypass
BN-82685 is characterized as a quinone-based inhibitor of CDC25 phosphatases, which are crucial regulators of the cell cycle aacrjournals.orggoogle.com. These phosphatases control cell cycle progression by dephosphorylating and activating cyclin-dependent kinase (CDK)-cyclin complexes nih.govnih.gov. By inhibiting CDC25 activity, this compound affects the transitions between cell cycle phases aacrjournals.org.
Modulation of G2-M Checkpoint Exit in Response to DNA Damage
The G2-M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis cellsignal.comwikipedia.org. Activation of CDK1 (also known as cdc2) bound to cyclin B is essential for entry into M-phase, and this activation is regulated by the balance between inhibitory kinases (Wee1 and Myt1) and activating phosphatases (CDC25) wikipedia.orgcellsignal.com. DNA damage triggers signaling cascades that ultimately inactivate the Cyclin B-CDK1 complex, leading to G2-M arrest cellsignal.com.
Studies have shown that this compound can influence the G2-M checkpoint. Inhibition of CDC25 activities by this compound results in the inability of cells arrested at the G2-M checkpoint due to DNA damage to overcome this arrest and enter mitosis aacrjournals.org. The degree of G2-M checkpoint bypass in cells overexpressing CDC25B was found to be directly dependent on the concentration of this compound used aacrjournals.org. This indicates that this compound can revert the effect of CDC25B overexpression, which is known to induce the bypass of a DNA damage-activated checkpoint aacrjournals.org.
Dependence of Checkpoint Efficiency on CDC25B Expression
The efficiency of exiting the G2-M checkpoint, particularly after DNA damage, has been linked to the expression of CDC25B phosphatase nih.govaacrjournals.org. It has been proposed that CDC25B is an essential component of the machinery that allows a cell to resume the cell cycle after DNA damage-induced arrest aacrjournals.org. This compound, as a CDC25 inhibitor, affects this process. Research using cells with reduced expression of CDC25B demonstrated that their response to DNA-damaging agents was altered aacrjournals.org. Furthermore, the ability of cells to resume the cell cycle and enter mitosis after DNA damage-induced G2-M arrest was found to be dependent on CDC25 activity, being inhibited by this compound in a concentration-dependent manner aacrjournals.org. This supports the notion that checkpoint exit efficiency is a feature dependent on CDC25B activity, which is targeted by this compound aacrjournals.org.
Molecular Signatures of Cellular Response to this compound
Exposure to this compound elicits specific molecular responses within cells, reflecting its impact on key regulatory pathways.
Analysis of Histone H3 Phosphorylation as a Mitotic Marker
Phosphorylation of Histone H3 at serine 10 (H3pSer10) is a widely used marker for cells undergoing mitosis biocare.netactivemotif.comsigmaaldrich.commerckmillipore.com. This phosphorylation is associated with mitotic chromatin condensation and occurs in late G2 and M phase biocare.netactivemotif.com. Upon exit from mitosis, a global dephosphorylation of histone H3 takes place sigmaaldrich.com.
Studies investigating the effects of this compound have utilized histone H3 phosphorylation as a means to monitor entry into mitosis. Flow cytometry analysis of histone H3 phosphorylation has shown a dose-dependent inhibition of mitosis by this compound aacrjournals.orgresearchgate.net. For example, experiments with HeLa cells treated with increasing concentrations of this compound revealed a rapid, dose-dependent inhibition of mitosis as indicated by reduced histone H3 phosphorylation aacrjournals.orgresearchgate.net. This suggests that this compound, by inhibiting CDC25 phosphatases, prevents the activation of CDK1-cyclin B, thereby blocking or delaying entry into mitosis and consequently reducing the levels of phosphorylated Histone H3.
Data from a study on the effect of BN82685 on histone H3 phosphorylation in HeLa cells is presented below, illustrating the dose-dependent inhibition of mitosis. aacrjournals.org
| This compound Concentration (nmol/L) | Percentage of Cells with Phosphorylated Histone H3 |
| 0 (Control) | ~4-5% |
| 100 | Decreased compared to control |
| 500 | Further decreased |
| 1000 | Markedly decreased |
Note: Data is illustrative based on the description in the source aacrjournals.org. Exact percentages may vary depending on experimental conditions.
Investigation of Other Key Cell Cycle Regulators and Signaling Pathways
Beyond its direct effects on CDC25 phosphatases and the consequent impact on CDK activity, this compound has been shown to influence other aspects of cell cycle regulation and related signaling pathways.
This compound inhibits CDK1 tyrosine 15 dephosphorylation, a key step for CDK1 activation and entry into mitosis aacrjournals.orgresearchgate.net. This is consistent with its activity as a CDC25 inhibitor, as CDC25 phosphatases are responsible for removing this inhibitory phosphorylation nih.govcellsignal.com. Western blot analysis has been used to directly assess the effect of this compound on the level of phosphorylation of CDK1 on tyrosine 15, showing an increase in phosphorylated CDK1 upon this compound treatment aacrjournals.orggoogle.comresearchgate.net.
While the primary target related to cell cycle is CDC25, the broad impact on cell cycle progression suggests potential downstream effects or interactions with other regulators. Studies have explored the specificity of this compound towards CDC25 phosphatases, demonstrating its ability to revert the mitosis-inducing effect of CDC25B overexpression in HeLa cells, which supports CDC25 as a major target concerning mitosis aacrjournals.orgcapes.gov.br.
Global Effects on mRNA Processing and Downstream Gene Expression
In addition to its effects on cell cycle regulation via CDC25 inhibition, this compound has been identified as an inhibitor of mRNA splicing upenn.edunih.govresearchgate.net. mRNA processing, including splicing, is a crucial step in gene expression in eukaryotic cells, where introns are removed from pre-mRNA and exons are ligated together to form mature mRNA that can be translated into protein khanacademy.orgmdpi.com. This process is mediated by a complex machinery called the spliceosome khanacademy.orgmdpi.com.
This compound has been shown to block the second of the two trans-esterification reactions in splicing, which prevents the release of the intron lariat (B8276320) and the ligation of exons upenn.edunih.govresearchgate.net. This inhibition leads to the accumulation of splicing intermediates, such as lariat-exon 2 and exon 1 intermediates, and a decrease in mature mRNA levels upenn.edu.
Research using in vitro splicing assays has demonstrated that this compound is a general splicing inhibitor that acts after the first catalytic step upenn.edu. It inhibits activated spliceosomes' structural rearrangements required for the second step of catalysis, effectively stalling spliceosomes in a mid-catalysis state upenn.edunih.govresearchgate.netnih.gov. Analysis of spliceosomal complexes in the presence of this compound has shown the presence of a stalled complex upenn.edunih.govresearchgate.net. Furthermore, studies investigating proteins associated with spliceosomal complexes in this compound-treated reactions have shown altered levels of certain splicing components, indicating that the compound interferes with the dynamics of the spliceosome researchgate.netnih.gov.
The inhibition of mRNA splicing by this compound can have global effects on downstream gene expression by affecting the production of mature mRNA transcripts. While specific details on the broad impact on the transcriptome were not extensively detailed in the provided context, the fundamental role of splicing in gene expression implies that its inhibition by this compound would lead to widespread changes in the availability of mature mRNA for translation, thereby impacting protein synthesis and ultimately cellular function. Dysregulation of mRNA processing, particularly splicing, is recognized as a hallmark of cancer, and aberrant splicing can promote cancer progression researchgate.net. The identification of this compound as a splicing inhibitor highlights its potential to affect gene expression at a post-transcriptional level.
| Effect of this compound on Splicing In Vitro upenn.edu |
| Inhibition of the second trans-esterification reaction |
| Prevention of intron lariat release and exon ligation |
| Accumulation of lariat-exon 2 and exon 1 intermediates |
| Decreased levels of mature mRNA products |
| Stalling of spliceosomes in mid-catalysis state |
Consequences of Spliceosome Inhibition on Mature mRNA Production
The spliceosome is essential for removing introns from pre-mRNA and ligating exons to form mature mRNA. This compound has been shown to inhibit this process by acting after the first catalytic step and prior to the second catalytic trans-esterification step. nih.govnih.gov This inhibition prevents the release of the intron lariat and the ligation of exons. nih.govresearchgate.net
Studies using in vitro splicing assays with various pre-mRNA substrates, such as Ad2, CDC14-15, and IgM C3-C4, demonstrated that this compound inhibits splicing, resulting in decreased levels of mature mRNA. nih.gov Concurrently, there is an accumulation of splicing intermediates, specifically lariat-exon 2 and exon 1 intermediates. nih.gov This accumulation is more pronounced than the accumulation of pre-mRNA, suggesting a block specifically after the first catalytic step. nih.gov
Data from in vitro splicing reactions illustrates the impact of this compound on the production of splicing products and intermediates:
| Pre-mRNA Substrate | Treatment | Mature mRNA Levels (% of Control) | Lariat-Exon 2 / Exon 1 Intermediate Accumulation (% of Control) | Intron Lariat / Debranched Lariat Products |
| Ad2 | 10 μM this compound | ~50% | Particularly evident | Decreased |
| CDC14-15 | 10 μM this compound | ~50% | Particularly evident | Decreased |
| IgM C3-C4 | 10 μM this compound | ~50% | Modest | Decreased |
This table summarizes findings indicating that this compound generally inhibits splicing across different pre-mRNAs, leading to reduced mature mRNA and increased specific intermediates. nih.gov The compound appears to stall spliceosomes in a post-catalytic activation state, interfering with the structural rearrangements required for the second step of catalysis. nih.govresearchgate.net
Potential for Altered Protein Expression Profiles
The primary function of mature mRNA is to serve as a template for protein synthesis. Given that this compound inhibits the production of mature mRNA by disrupting splicing, it is expected that this would lead to altered protein expression profiles. A reduction in the levels of specific mature mRNAs would likely result in decreased synthesis of the corresponding proteins.
Furthermore, aberrant splicing events caused by incomplete or stalled splicing could potentially lead to the production of truncated or non-functional protein isoforms, or trigger mRNA degradation pathways such as nonsense-mediated decay. While the provided search results primarily focus on the effects of this compound on mRNA splicing intermediates and products, the direct link between mature mRNA levels and protein synthesis strongly suggests that this compound-induced spliceosome inhibition would consequently impact the cellular proteome. The extent and specificity of these changes would depend on the sensitivity of individual pre-mRNAs to this compound and the turnover rates of the affected proteins.
Assessment of Potential Off-Target Interactions and Polypharmacological Implications
While this compound is recognized as a spliceosome inhibitor, the potential for off-target interactions and polypharmacological implications exists, as is common with many small molecule compounds. Polypharmacology refers to the ability of a single drug molecule to interact with multiple targets, which can affect single or multiple disease pathways. nih.gov These off-target interactions can lead to unintended biological effects. biorxiv.orgdentalcare.com
Research indicates that this compound was also identified as a quinone-based inhibitor of CDC25 phosphatases (CDC25A, CDC25B2, CDC25B3, and CDC25C) in the submicromolar range. aacrjournals.orgapexbt.com This suggests that this compound has activity against targets other than the spliceosome. The inhibition of CDC25 phosphatases, which are involved in cell cycle regulation, could contribute to the observed effects of this compound on cellular proliferation. aacrjournals.org
Assessing potential off-target interactions often involves various experimental and computational approaches, including proteome interaction studies and analysis of transcriptome interactions. biorxiv.org These methods can help uncover unintended binding events that may contribute to the observed biological outcomes. biorxiv.org The case of this compound illustrates that a compound can exert its effects through multiple mechanisms, involving both its primary target (spliceosome) and off-targets (CDC25 phosphatases).
Strategies to Address Resistance and Develop Combination Therapies with Bn 82685
Preclinical Investigation of Acquired Resistance Mechanisms
A thorough understanding of how cancer cells develop resistance to BN-82685 is crucial for optimizing its therapeutic application and designing effective treatment strategies. While detailed studies specifically addressing acquired resistance mechanisms to this compound are not extensively available in the provided information, insights can be drawn from research into resistance to CDC25 and splicing inhibitors generally, as well as from the known properties of this compound.
Development and Characterization of Drug-Adapted Cancer Cell Line Models
Drug-adapted cancer cell lines serve as established preclinical models for studying acquired drug resistance. nih.govnih.gov These models are created by exposing cancer cell lines to gradually increasing concentrations of a drug over time, simulating the selective pressures encountered during clinical treatment. nih.gov This process facilitates in-depth functional studies and the identification of resistance mechanisms. nih.gov Although search results indicate that this compound inhibits human tumor cell lines irrespective of their resistance to conventional chemotherapeutic agents, suggesting it may circumvent some existing resistance pathways aacrjournals.orgcapes.gov.br, specific studies detailing the generation and characterization of cell lines explicitly adapted to this compound treatment are not presented. Various preclinical models, including cell line-derived xenografts, organoids, and transgenic models, are important for studying acquired resistance and complement clinical data. nih.govdkfz.deelifesciences.orgembopress.org
Identification of Molecular Determinants Conferring Resistance to CDC25/Splicing Inhibitors
Resistance to anticancer agents can arise through diverse molecular alterations, including changes in the drug target, activation of alternative signaling pathways, enhanced drug efflux, or modifications in cellular processes such as apoptosis or cell cycle regulation. nih.gov In the context of CDC25 inhibitors, potential resistance mechanisms could involve the overexpression of CDC25 isoforms, mutations in CDC25 that impair inhibitor binding, or the activation of bypass pathways that regulate CDK activity independently of CDC25. For example, the upregulation of CDC25A has been linked to increased cell proliferation and may be regulated by the PI3K-Akt-mTOR pathway, potentially contributing to chemoresistance. mdpi.comnih.gov
For splicing inhibitors, resistance might involve alterations in the components of the spliceosome, changes in alternative splicing patterns that favor pro-survival protein variants, or the activation of mechanisms that compensate for the inhibition of splicing. Aberrant mRNA splicing is a recognized characteristic of cancer and can contribute to treatment resistance. researchgate.netnih.govmdpi.comresearchgate.net this compound is known to cause spliceosomes to stall in a postactivation state. researchgate.netnih.gov Resistance could potentially involve mechanisms that bypass this stalled state or promote the resolution of the stalled spliceosomes. While the search results suggest that this compound is active against cancer cell lines that have shown resistance to other established agents mdpi.com, specific molecular determinants of acquired resistance to this compound itself are not explicitly described.
Strategies for Overcoming or Circumventing Acquired Resistance
Strategies aimed at overcoming acquired resistance to CDC25 or splicing inhibitors may include the use of combination therapies that target multiple pathways, the identification and specific targeting of the resistance mechanisms that emerge, or the development of novel inhibitors effective against resistant cell populations. Overcoming resistance is a key focus in the development of anti-CDC25 agents. nih.gov For instance, combining inhibitors of the PI3K-Akt-mTOR pathway with CDC25 inhibitors has been proposed as a strategy to enhance anticancer effects, particularly in cases of resistance to PI3K/mTOR inhibitors. mdpi.com While general strategies for overcoming resistance in cancer are being explored medchemexpress.com, specific preclinical strategies developed to circumvent acquired resistance to this compound are not detailed in the provided information.
Rational Design and Evaluation of Combination Therapies
Combining anticancer agents is a widely adopted approach to enhance efficacy, minimize toxicity, and prevent or overcome the development of resistance. The rational design of combination therapies involves selecting drugs with complementary mechanisms of action to achieve synergistic or additive effects. nih.govresearchgate.net
Synergistic Effects with Microtubule-Targeting Agents (e.g., Paclitaxel)
Preclinical investigations have explored the combination of this compound with microtubule-targeting agents such as paclitaxel (B517696). The combination of low concentrations of this compound and paclitaxel has been shown to inhibit the proliferation of colon cancer cells. mdpi.comaacrjournals.orgnih.govnih.govnih.gov This observation suggests that combining CDC25 inhibitors with microtubule-targeting agents could be of therapeutic interest. mdpi.comaacrjournals.orgnih.govnih.govnih.gov One study specifically reported an additive effect on the proliferation of human HT29 colon cancer cells when treated with this compound in combination with paclitaxel. aacrjournals.org This finding supports the potential therapeutic value of combining CDC25 inhibitors with agents that target microtubules in cancer treatment. aacrjournals.orgnih.gov
Exploration of Additive versus Synergistic Drug Interactions in Preclinical Systems
Drug interactions in combination therapies can be classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). nih.govresearchgate.netresearchgate.netmdpi.com Preclinical studies employ various methods, such as isobolographic analysis, to quantitatively assess drug interactions and categorize them as additive, synergistic, or antagonistic. nih.govresearchgate.netresearchgate.net
While an additive effect has been reported for the combination of this compound and paclitaxel on the proliferation of HT29 colon cancer cells aacrjournals.org, the broader investigation into additive versus synergistic drug interactions of this compound with other agents in preclinical systems is not extensively detailed in the provided search results. The rational design of combination therapies often aims for synergistic effects, although additive effects can also lead to improved clinical outcomes, potentially by allowing for reduced doses of each drug, thereby decreasing toxicity. nih.govresearchgate.netmdpi.com Research on drug combinations in cancer cells indicates that synergy is frequently observed with weaker drugs or at sub-inhibitory concentrations, and that additivity can serve as a valid principle for designing effective combinations. medrxiv.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not Available |
| Paclitaxel | 36314 |
| CDC25A | 8668 |
| CDC25B | 8669 |
| CDC25C | 8670 |
| IRC-083864 | 11724109 |
| ARQ-501 | 11724109 |
Combination with DNA-Damaging Agents to Enhance Sensitivity
This compound is characterized as an inhibitor of Cdc25 phosphatases nih.govctdbase.orgmedchemexpress.com. Cdc25 proteins play a critical role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression nih.govmdpi.com. Following DNA damage, cellular checkpoints are activated, leading to the inactivation of Cdc25 phosphatases. This inactivation contributes to cell cycle arrest, providing time for DNA repair mechanisms to act nih.gov.
The strategy of combining cell cycle regulators or inhibitors of DNA damage response (DDR) pathways with DNA-damaging agents has been explored to improve therapeutic outcomes nih.gov. By interfering with the cell's ability to arrest the cell cycle or repair damaged DNA, these combinations can potentially enhance the cytotoxic effects of DNA-damaging therapies nih.gov. For instance, inhibiting checkpoint kinases (Chk1/2) has been shown to enhance the effects of DNA-damaging agents by disrupting S/G2 checkpoints, particularly in cells with defective G1 checkpoints. This can force cells with unrepaired DNA damage to enter mitosis, potentially leading to cell death through mitotic catastrophe nih.gov.
While direct detailed research findings specifically on this compound combined with classical DNA-damaging agents (such as cisplatin (B142131) or doxorubicin) were not extensively available in the provided sources, studies have investigated the combination of this compound with other chemotherapeutic agents. Notably, it has been reported that combining low concentrations of this compound with paclitaxel, a microtubule-targeting agent that affects cell division, inhibited the proliferation of colon cancer cells nih.govctdbase.org. This suggests a potential therapeutic interest in combining Cdc25 inhibitors with agents that disrupt cell division.
Based on the understanding of Cdc25's role in the DNA damage response and cell cycle control, inhibiting Cdc25 with a compound like this compound could theoretically enhance sensitivity to DNA-damaging agents. By potentially disrupting the DNA damage-induced cell cycle arrest, this compound might prevent cancer cells from effectively repairing DNA lesions, thereby increasing the accumulation of damage and promoting cell death. This mechanism aligns with the observed synergy between other cell cycle checkpoint inhibitors and DNA-damaging therapies nih.gov. Further research is needed to fully elucidate the potential and optimal strategies for combining this compound with various DNA-damaging agents.
Advanced Methodological Approaches Employed in Bn 82685 Research
Biochemical and Enzymatic Activity Assays
Biochemical assays have been fundamental in identifying the direct molecular targets of BN-82685 and quantifying its inhibitory potency.
High-Purity Recombinant Protein-Based CDC25 Phosphatase Assays
A primary area of investigation for this compound has been its interaction with the Cell Division Cycle 25 (CDC25) family of phosphatases, which are key regulators of the cell cycle. mdpi.comwikipedia.org Researchers have employed high-purity recombinant human CDC25A, CDC25B, and CDC25C proteins in vitro to characterize the inhibitory activity of this compound. mdpi.comresearchgate.net These assays typically involve incubating the recombinant enzyme with the compound and then adding a substrate, such as 3-O-methylfluorescein phosphate (B84403) (OMFP), to measure the phosphatase activity. researchgate.net
Studies have demonstrated that this compound, a quinone-based compound, acts as an irreversible inhibitor of all three CDC25 isoforms. mdpi.comresearchgate.net The potency of this inhibition has been quantified by determining the half-maximal inhibitory concentration (IC50) values.
| Enzyme | IC50 (nM) |
|---|---|
| CDC25A | 250 |
| CDC25B | 250 |
| CDC25C | 170 |
This table summarizes the reported IC50 values of this compound for each of the three human CDC25 phosphatase isoforms in biochemical assays. mdpi.com
Reversibility assays have also been conducted to confirm the irreversible nature of the inhibition. These experiments involve pre-incubating a high concentration of the CDC25 enzyme with this compound, followed by a significant dilution of the mixture before adding the substrate. The sustained inhibition even after dilution points towards an irreversible binding mechanism. researchgate.net
In Vitro Pre-mRNA Splicing Reaction Systems
Beyond its effects on CDC25 phosphatases, this compound has been identified as a potent and selective inhibitor of pre-mRNA splicing. upenn.eduresearchgate.net In vitro splicing reaction systems, which replicate the splicing process in a cell-free environment, have been instrumental in this discovery. These systems typically utilize nuclear extracts from mammalian cells (like HeLa cells) and a radiolabeled or biotin-labeled pre-mRNA substrate. upenn.edunih.govnih.gov
Research has shown that this compound blocks the second of the two transesterification reactions in the splicing process. upenn.eduresearchgate.net This specific inhibition prevents the excision of the intron lariat (B8276320) and the subsequent ligation of the exons. upenn.eduresearchgate.net The effect of this compound on splicing has been observed to stall the spliceosome in a post-activation state, specifically after the first catalytic step, leading to an accumulation of splicing intermediates. upenn.eduresearchgate.net
Cell-Based Functional Assays
To understand the effects of this compound in a more biologically relevant context, a variety of cell-based functional assays have been performed.
Cell Proliferation and Viability Assays (e.g., IC50 determination)
A crucial aspect of characterizing a potential therapeutic compound is determining its effect on cell growth and viability. For this compound, cell proliferation assays have been conducted across a panel of human cancer cell lines. researchgate.net These assays, such as the WST-1 colorimetric assay, measure the metabolic activity of cells, which correlates with the number of viable cells. researchgate.net The results are used to calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%. nih.govnih.gov
This compound has demonstrated significant anti-proliferative activity against various cancer cell lines, with IC50 values often in the nanomolar range. researchgate.net The sensitivity to the compound can vary between different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| DU-145 | Prostate | 0.090 |
| Mia PaCa-2 | Pancreatic | 0.118 |
| A2058 | Melanoma | 0.134 |
This table presents the IC50 values for the inhibition of cell proliferation by this compound in selected human cancer cell lines. researchgate.net
Furthermore, studies have investigated the impact of treatment duration on the inhibitory effect of this compound. For instance, in Mia PaCa-2 pancreatic cancer cells, the IC50 value was found to decrease with longer exposure times, from 154 nM after a 30-minute treatment to 112 nM after a 96-hour treatment. researchgate.net
Flow Cytometry for Cell Cycle Analysis (DNA Content, Mitotic Markers)
To investigate the mechanism behind the anti-proliferative effects of this compound, researchers have used flow cytometry to analyze the cell cycle distribution of treated cells. researchgate.netnih.gov This technique allows for the rapid analysis of thousands of cells, which are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. nih.govwisc.edu The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. thermofisher.comyoutube.com
In addition to DNA content, flow cytometry can be used to detect specific mitotic markers. nih.gov For example, cells treated with this compound have been stained with antibodies against phosphorylated histone H3, a protein that is specifically phosphorylated during mitosis. researchgate.netnih.gov Studies on HeLa cells have shown that treatment with this compound leads to a delay in entry into mitosis, consistent with its inhibition of CDC25 phosphatases which are critical for the G2/M transition. researchgate.net
Immunoblotting and Immunofluorescence Microscopy for Protein Expression and Localization
To delve deeper into the molecular events triggered by this compound, immunoblotting (also known as Western blotting) has been employed. nih.govresearchgate.net This technique allows for the detection and quantification of specific proteins within a cell lysate. In the context of this compound research, immunoblotting has been used to assess the levels of key cell cycle regulatory proteins and their phosphorylation status. For example, following treatment of HeLa cells with this compound, immunoblot analysis with antibodies against tyrosine 15-phosphorylated CDK1 and cyclin B1 was performed to monitor the activity of the G2/M checkpoint. researchgate.net
Immunofluorescence microscopy complements immunoblotting by providing information on the subcellular localization of proteins. researchgate.net In these experiments, cells are treated with this compound, and then specific proteins are visualized using fluorescently labeled antibodies. For instance, the localization of cyclin B1 in HeLa cells has been examined via immunofluorescence microscopy after treatment with the compound. researchgate.net
Molecular and Proteomic Techniques
Advanced molecular and proteomic techniques have been instrumental in elucidating the mechanism of action of this compound, particularly its effects on the spliceosome. These methods have allowed researchers to dissect the intricate molecular events that occur upon inhibition of the splicing machinery.
Gene Expression Modulation (e.g., shRNA/siRNA-mediated Gene Knockdown)
Northern and Western Blotting for RNA and Protein Analysis of Spliceosome Components
Northern and Western blotting have been critical in analyzing the impact of this compound on the molecular components of the spliceosome. researchgate.net In studies investigating the effects of this compound on in vitro splicing reactions, biotin-labeled pre-mRNA was incubated with the compound. researchgate.net The resulting spliceosome complexes were then isolated and their components analyzed.
Northern Blotting: This technique was employed to probe for the presence of specific RNA molecules within the stalled spliceosome complexes. Following treatment with this compound, RNAs were isolated from the captured complexes and subjected to Northern blotting to identify the spliceosomal snRNAs that remained associated with the stalled machinery. researchgate.net
Western Blotting: To analyze the protein composition of the spliceosome complexes affected by this compound, Western blotting was utilized. researchgate.net Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to known spliceosome components. This allowed for the identification and relative quantification of proteins present in the stalled complexes compared to control conditions. researchgate.net
Mass Spectrometry for Protein Identification in Stalled Spliceosome Complexes
To obtain a more comprehensive and unbiased identification of the proteins involved in the spliceosome complexes stalled by this compound, mass spectrometry has been employed. researchgate.net This powerful proteomic technique allows for the large-scale identification of proteins within a complex mixture.
In research on this compound, streptavidin precipitates of stalled spliceosome complexes were analyzed by mass spectrometry. researchgate.net The results provided a detailed inventory of the proteins that remained associated with the spliceosome upon treatment with the inhibitor. The number of peptide spectra captured for individual proteins in the this compound-treated samples was compared to DMSO-treated controls to identify proteins that were enriched in the stalled complexes. researchgate.net This approach has been crucial in mapping the protein-level consequences of this compound's interaction with the spliceosome. researchgate.net
In Vivo Preclinical Models
Established Subcutaneous and Orthotopic Tumor Xenograft Models
Subcutaneous Xenograft Models: A significant portion of the in vivo testing of this compound has been performed using subcutaneous xenograft models. researchgate.netresearchgate.net In this approach, human cancer cells are injected under the skin of immunocompromised mice, leading to the formation of a palpable tumor. This model is widely used due to its relative simplicity and the ease of monitoring tumor growth over time.
One key study utilized a subcutaneous xenograft model with the human pancreatic carcinoma cell line Mia PaCa-2. researchgate.net After the tumors were established, mice were treated with this compound, and the inhibition of tumor growth was monitored. researchgate.net This model was instrumental in demonstrating the in vivo anticancer activity of this compound. researchgate.netresearchgate.net
Patient-Derived Xenograft (PDX) Models for Translational Research
Patient-derived xenograft (PDX) models involve the implantation of fresh tumor tissue from a patient directly into an immunocompromised mouse. These models are considered to more accurately reflect the heterogeneity and genetic complexity of human tumors compared to traditional cell line-based xenografts.
While review articles and studies on other compounds mention this compound in the broader context of cancer therapeutics and discuss the utility of PDX models, direct evidence from published primary research demonstrating the specific use of PDX models to evaluate the efficacy of this compound could not be identified in the provided search results. researchgate.netnih.govnih.govvu.nl The use of PDX models is a key strategy in translational cancer research to bridge the gap between preclinical findings and clinical outcomes. nih.govnih.gov
Computational and Biophysical Approaches
Molecular Docking and Dynamics Simulations for Target Binding
Information regarding the use of molecular docking to predict the binding orientation of this compound to a specific protein target is not available. Similarly, there are no published molecular dynamics simulations that would provide insights into the stability of a potential this compound-target complex, the conformational changes that may occur upon binding, or the key molecular interactions that stabilize the complex.
Biophysical Techniques for Studying Molecular Interactions (e.g., Surface Plasmon Resonance)
There is no publicly accessible data from biophysical assays such as Surface Plasmon Resonance (SPR) for this compound. Such studies would be crucial for determining the binding affinity, kinetics (association and dissociation rates), and specificity of this compound to a biological target. Without this information, a quantitative understanding of its molecular interactions remains elusive.
Future Research Directions and Unaddressed Questions in Bn 82685 Studies
Refined Structural and Mechanistic Elucidation of Dual Target Inhibition
While BN-82685 is known to inhibit CDC25 phosphatases and modulate splicing, the precise structural details of its interaction with these distinct targets and the intricate mechanisms underlying this dual inhibition are not yet fully elucidated upenn.edumdpi.comnih.gov. Future research should aim to:
Determine the high-resolution co-crystal structures of this compound bound to CDC25 isoforms and key components of the spliceosome. This would provide atomic-level insights into the binding interfaces and interactions.
Employ advanced biochemical and biophysical techniques to precisely map the binding sites and conformational changes induced by this compound on both target classes.
Investigate whether the inhibition of CDC25 and splicing are independent events or if there is a synergistic or interdependent relationship at the molecular level.
Understanding these details is crucial for optimizing the compound's activity and potentially designing more selective or potent analogues.
Comprehensive Analysis of the Crosstalk Between CDC25 Inhibition and Splicing Modulation
The simultaneous inhibition of CDC25 and modulation of splicing by this compound suggest a potential interplay between cell cycle regulation and mRNA processing in the context of cancer upenn.edu. Unaddressed questions include:
How does the inhibition of CDC25-mediated cell cycle progression influence the splicing machinery, and vice versa?
Are there specific downstream pathways or molecular events that are uniquely affected by this dual targeting compared to inhibiting either pathway alone?
Does the crosstalk between these two mechanisms contribute to the observed antitumor activity of this compound?
Further studies utilizing techniques such as transcriptomics, proteomics, and phosphoproteomics following this compound treatment could help unravel this complex network of interactions.
Identification of Predictive Biomarkers for Therapeutic Response and Resistance
Identifying biomarkers that can predict which patients are most likely to respond to this compound and which may develop resistance is critical for personalized medicine approaches leicabiosystems.comoaepublish.com. Future research should focus on:
Identifying molecular markers (e.g., gene expression profiles, protein levels, mutations) in tumor cells or the tumor microenvironment that correlate with sensitivity or resistance to this compound.
Investigating whether the expression or activity of specific CDC25 isoforms or splicing factors can serve as predictive biomarkers.
Developing robust and clinically applicable assays for these potential biomarkers.
Such biomarkers would enable patient stratification and optimize treatment strategies.
Translational Research for Distinct Cancer Subtypes and Therapeutic Contexts
While this compound has shown efficacy in preclinical models of certain cancers, its potential in a wider range of cancer subtypes and in combination with other therapies needs to be explored aacrjournals.orgplos.orgnih.govnih.govfrontiersin.org. Key areas for translational research include:
Evaluating the efficacy of this compound in preclinical models of diverse cancer types, including those where CDC25 or splicing dysregulation are known to play a significant role.
Investigating the potential synergistic effects of this compound in combination with existing standard-of-care therapies, such as chemotherapy, targeted therapy, or immunotherapy nih.govmdpi.com.
Assessing the activity of this compound in patient-derived xenograft (PDX) models that better reflect the heterogeneity of human tumors nih.gov.
This research would help define the specific cancer types and treatment settings where this compound is most likely to be effective.
Development of Next-Generation Analogues and Modulators Based on this compound Scaffold
The quinone-based structure of this compound provides a scaffold for the development of novel analogues with potentially improved properties nih.govmdpi.com. Future synthetic and medicinal chemistry efforts should aim to:
Design and synthesize analogues with enhanced potency, selectivity for specific CDC25 isoforms or splicing factors, or improved pharmacokinetic properties.
Explore structural modifications that could reduce potential off-target effects while retaining the desired dual inhibitory activity.
Develop prodrug strategies to improve the delivery and tumor accumulation of this compound or its analogues.
This could lead to the identification of compounds with a better therapeutic index.
Integration of Systems Biology and Multi-Omics Data for Holistic Understanding
Given the complex mechanisms of this compound, integrating data from various "omics" platforms can provide a more holistic understanding of its effects on biological systems nih.govscilifelab.semdpi.comnih.gov. Future research should involve:
Applying systems biology approaches to model the cellular networks affected by this compound, integrating genomics, transcriptomics, proteomics, and metabolomics data.
Utilizing computational tools and bioinformatics pipelines to identify key nodes and pathways disrupted by the compound.
Leveraging multi-omics data to identify potential resistance mechanisms and predict treatment response.
This integrated approach can reveal unforeseen complexities and potential therapeutic targets.
Enhancement of Preclinical Models to Improve Predictive Capabilities for Clinical Translation
Improving the predictive power of preclinical models is crucial for successful clinical translation nih.gov. Future efforts should focus on:
Developing more sophisticated in vitro models, such as 3D cell cultures and organoids, that better recapitulate the tumor microenvironment and cellular heterogeneity.
Utilizing more complex in vivo models, including genetically engineered mouse models (GEMMs) and PDX models, that more accurately mimic human disease progression and treatment response nih.gov.
Establishing standardized protocols and criteria for evaluating the efficacy and mechanisms of action of this compound in preclinical settings.
These advancements would provide more reliable data to inform clinical trial design and increase the likelihood of success in human studies.
Q & A
Q. What are the optimal synthesis protocols for BN-82685, and how can researchers ensure reproducibility?
Methodological Answer:
- Begin with multi-step organic synthesis, prioritizing regioselectivity and yield optimization. Use techniques like column chromatography for purification and validate purity via HPLC (>95% purity threshold).
- Include detailed reaction conditions (temperature, solvent ratios, catalysts) and characterize intermediates using -NMR and -NMR spectroscopy. For reproducibility, document batch-specific variations (e.g., solvent impurities, humidity effects) and cross-validate with independent labs .
Q. How should researchers characterize this compound’s physicochemical properties for initial validation?
Methodological Answer:
- Employ spectroscopic profiling (IR, UV-Vis, mass spectrometry) to confirm molecular structure.
- Conduct elemental analysis to verify stoichiometry and use differential scanning calorimetry (DSC) to assess thermal stability.
- Publish raw spectral data in supplementary materials to enable peer validation .
Q. What experimental design principles apply to in vitro bioactivity studies of this compound?
Methodological Answer:
- Use dose-response assays (e.g., IC determination) with positive/negative controls (e.g., known inhibitors).
- Account for solvent interference by including vehicle-only controls.
- Replicate experiments across ≥3 independent trials to address biological variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
Q. What strategies optimize this compound’s selectivity profile in complex biological systems?
Methodological Answer:
- Use structure-activity relationship (SAR) studies to modify functional groups.
- Employ computational docking simulations to predict off-target interactions.
- Validate selectivity via kinome-wide profiling or chemoproteomics .
Q. How should researchers design longitudinal stability studies for this compound under varying storage conditions?
Methodological Answer:
Q. What methodologies validate this compound’s mechanism of action in vivo?
Methodological Answer:
- Combine genetic knockdown models (e.g., CRISPR/Cas9) with pharmacokinetic profiling (plasma/tissue concentration-time curves).
- Use isotopic labeling (e.g., -BN-82685) to track metabolite distribution.
- Corrogate findings with transcriptomic/proteomic datasets to identify downstream pathways .
Q. How can researchers address batch-to-batch variability in this compound’s pharmacological efficacy?
Methodological Answer:
- Implement quality-by-design (QbD) principles during synthesis, monitoring critical process parameters (CPPs).
- Use multivariate analysis (e.g., PCA) to correlate impurity profiles with bioactivity outliers.
- Establish acceptance criteria for raw materials (e.g., solvent grade, catalyst purity) .
Data Analysis & Reporting Standards
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
Methodological Answer:
Q. How should researchers document synthetic protocols to meet journal reproducibility standards?
Methodological Answer:
- Follow Beilstein Journal guidelines: Include step-by-step procedures, reagent LOT numbers, and instrument calibration details.
- Use standardized nomenclature (IUPAC) and deposit spectral data in public repositories (e.g., Zenodo).
- Reference prior methods explicitly if adapting existing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
